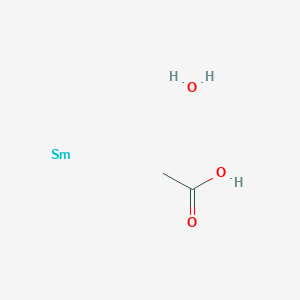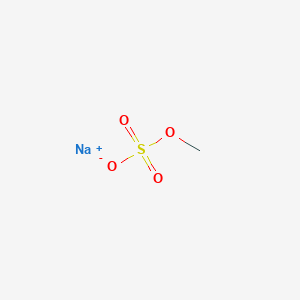
sodium;methyl sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium methyl sulfate, also known as sodium monomethyl sulfate, is an inorganic compound with the chemical formula CH3NaO4S. It is a white crystalline powder that is soluble in water and alcohol. This compound is widely used in organic synthesis, particularly as a methylating agent.
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium methyl sulfate can be prepared by reacting sulfur trioxide with sodium methoxide . Another common method involves the reaction of methanol with sulfuric acid to produce methyl sulfate, which is then neutralized with sodium hydroxide to yield sodium methyl sulfate .
Industrial Production Methods: In industrial settings, the production of sodium methyl sulfate typically involves the continuous reaction of methanol and sulfuric acid, followed by neutralization with sodium hydroxide. This method ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Sodium methyl sulfate undergoes various chemical reactions, including:
Oxidation: It can be oxidized by hydroxyl radicals, leading to the formation of formaldehyde and sulfate radical anions.
Substitution: It acts as a methylating agent in substitution reactions, where it transfers its methyl group to other compounds.
Common Reagents and Conditions:
Oxidation: Hydroxyl radicals (OH) are commonly used in oxidation reactions involving sodium methyl sulfate.
Substitution: Sodium methyl sulfate is often used in the presence of a base to facilitate the transfer of the methyl group.
Major Products:
Scientific Research Applications
Sodium methyl sulfate has a wide range of applications in scientific research:
Chemistry: It is used as a methylating agent in organic synthesis.
Biology: It is employed in the study of organosulfates and their role in biological systems.
Medicine: Sodium methyl sulfate is used in the synthesis of various pharmaceutical intermediates.
Industry: It is used in the production of detergents, emulsifiers, and industrial cleaning products.
Mechanism of Action
The mechanism by which sodium methyl sulfate exerts its effects involves the transfer of its methyl group to other molecules. This methylation process is facilitated by the compound’s ability to form a protective coating around molecules, preventing their aggregation or precipitation from the solution . The molecular targets and pathways involved in this process include various organic substrates that can accept the methyl group.
Comparison with Similar Compounds
Sodium methyl sulfate can be compared with other similar compounds such as:
Sodium ethyl sulfate: Similar in structure but with an ethyl group instead of a methyl group.
Sodium methanesulfonate: Contains a sulfonate group instead of a sulfate group.
Dimethyl sulfate: Contains two methyl groups and is more reactive as a methylating agent.
Uniqueness: Sodium methyl sulfate is unique due to its specific reactivity and stability, making it a valuable methylating agent in various chemical reactions. Its ability to solubilize proteins and other macromolecules also sets it apart from other similar compounds .
Properties
IUPAC Name |
sodium;methyl sulfate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH4O4S.Na/c1-5-6(2,3)4;/h1H3,(H,2,3,4);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZXBHDRHRFLQCJ-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COS(=O)(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COS(=O)(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH3NaO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
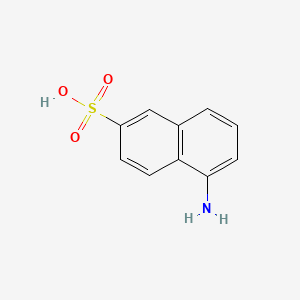
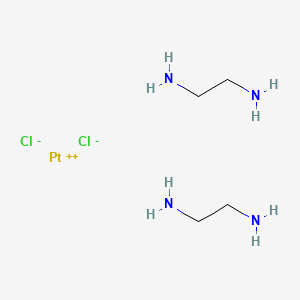
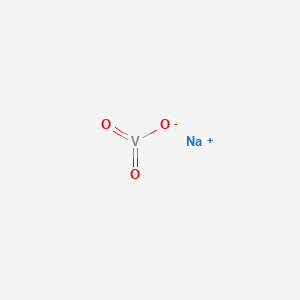
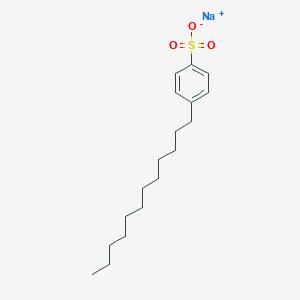

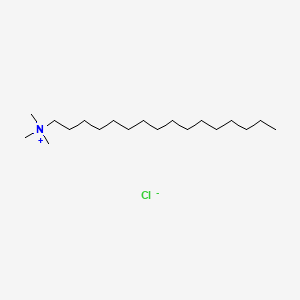
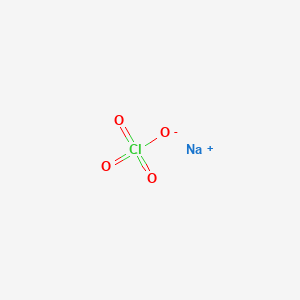
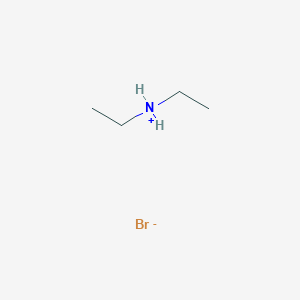
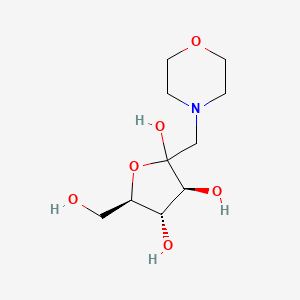
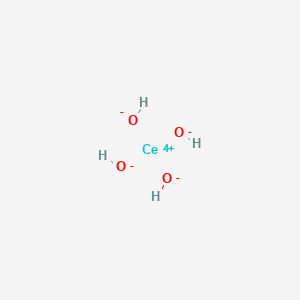
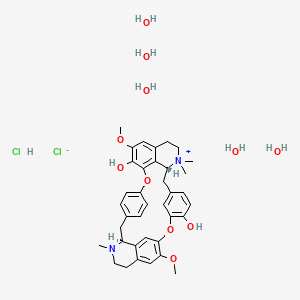
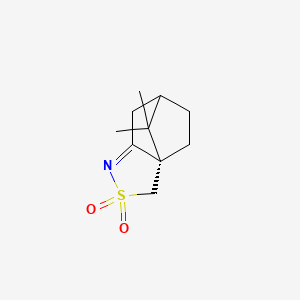
![sodium 3-{2-[4-(1,3-dibutyl-4,6-dioxo-2-sulfanylidenetetrahydropyrimidin-5(2H)-ylidene)but-2-en-1-ylidene]-1,3-benzoxazol-3(2H)-yl}propane-1-sulfonate](/img/structure/B7801194.png)
